4-Hydroxy Propafenone Hydrochloride

Vue d'ensemble

Description

4-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone, a class 1C antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias. This compound is known for its role in the management of rapid heartbeats by inhibiting sodium channels in cardiac cells, thereby reducing excitability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propafenone Hydrochloride involves multiple steps. One common method starts with phenol and diethyl benzyl malonate as initiation materials. The process includes cyclic condensation, water hydrolysis, etherification, amination, and finally, salification with hydrochloric acid . Another method involves the use of epichlorohydrin and n-propylamine in the reaction sequence .

Industrial Production Methods: Industrial production often employs sustained-release technologies to control the release speed of the compound. Techniques such as hydrophilic gel sustained release and extrusion-spheronization are used to maintain stable blood concentrations over extended periods .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiarrhythmic Properties:

4-Hydroxy Propafenone Hydrochloride is primarily recognized for its role in managing paroxysmal atrial fibrillation and ventricular arrhythmias. It functions by inhibiting sodium channels, thereby stabilizing myocardial membranes and reducing excitability in cardiac tissues. This mechanism is vital for prolonging the time to recurrence of symptomatic atrial fibrillation in patients without structural heart disease .

2. Metabolism and Pharmacokinetics:

Research indicates that this compound is a major metabolite of Propafenone, influencing its pharmacokinetic profile. The compound exhibits a higher bioavailability in patients with impaired hepatic function, necessitating careful dose adjustments to avoid toxicity . Understanding its metabolic pathways is essential for optimizing therapeutic regimens and minimizing adverse effects.

Toxicological Insights

1. Adverse Effects:

Clinical trials have reported various adverse effects associated with Propafenone, including proarrhythmia and congestive heart failure. Specifically, this compound has been linked to increased risks of ventricular arrhythmias in susceptible populations . Monitoring for these adverse reactions is critical during treatment.

2. Case Studies:

A notable case study highlighted the occurrence of gross hematuria in an elderly patient receiving Propafenone therapy, suggesting that 4-Hydroxy Propafenone may contribute to renal complications under certain conditions . Such case reports underscore the importance of vigilance in clinical settings.

Research Applications

1. Anticancer Potential:

Emerging studies have explored the antioxidant and anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar properties have shown promise in reducing cell viability in cancer models while maintaining low toxicity towards non-cancerous cells . This aspect opens avenues for further investigation into the potential repurposing of 4-Hydroxy Propafenone as an anticancer agent.

2. Structure-Activity Relationship Studies:

Research into the structure-activity relationships of 4-Hydroxy Propafenone derivatives has revealed insights into their pharmacological profiles. These studies are crucial for developing more effective compounds with improved therapeutic indices .

Data Summary

Mécanisme D'action

4-Hydroxy Propafenone Hydrochloride exerts its effects by inhibiting sodium channels in cardiac cells, which reduces the influx of sodium ions. This action decreases the excitability of the cells, thereby stabilizing the cardiac membrane and preventing arrhythmias . The compound also has weak beta-blocking activity, which can contribute to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Propafenone: The parent compound, used for similar therapeutic purposes.

Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.

Lidocaine: A class 1B antiarrhythmic agent with local anesthetic effects.

Uniqueness: 4-Hydroxy Propafenone Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Propafenone. Its sustained-release formulations and specific pharmacokinetic properties make it distinct from other similar compounds .

Activité Biologique

4-Hydroxy Propafenone Hydrochloride is a significant metabolite of the antiarrhythmic drug propafenone. This compound has garnered attention due to its pharmacological properties and biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Overview of Propafenone and Its Metabolites

Propafenone is classified as a Class 1C antiarrhythmic agent, primarily used to manage paroxysmal atrial fibrillation and ventricular arrhythmias. It functions by inhibiting sodium channels, thereby reducing the upstroke velocity of action potentials in cardiac tissues . The metabolism of propafenone leads to the formation of several active metabolites, including 4-Hydroxy Propafenone, which plays a crucial role in its pharmacodynamic profile.

Biological Activity and Mechanisms

1. Pharmacodynamics:

4-Hydroxy Propafenone exhibits notable antiarrhythmic activity similar to its parent compound. It is known to affect various ion channels, particularly sodium and potassium channels, contributing to its therapeutic effects. The compound enhances the effective refractory period and decreases spontaneous automaticity in cardiac tissues .

2. P-Glycoprotein Inhibition:

Research indicates that 4-Hydroxy Propafenone has a significant inhibitory effect on P-glycoprotein (P-gp), an ATP-dependent efflux pump that influences drug absorption and distribution. This inhibition can lead to increased bioavailability of co-administered drugs, raising concerns about potential drug-drug interactions . A study demonstrated that propafenone analogs with a hydroxy group at position 4 exhibit a tenfold increase in P-gp inhibitory activity compared to those without such modifications .

3. Metabolic Pathways:

The metabolism of propafenone is complex, involving cytochrome P450 enzymes (CYP2D6 being the most significant) which convert it into various metabolites, including 4-Hydroxy Propafenone. The pharmacokinetics of this metabolite may differ based on genetic polymorphisms affecting enzyme activity, leading to variability in patient responses .

Case Studies

Case Study 1: Proarrhythmic Events

In clinical trials involving propafenone hydrochloride, approximately 4.7% of patients experienced new or worsened ventricular arrhythmias, which may be attributed to the effects of its metabolites like 4-Hydroxy Propafenone. The majority of these cases occurred within the first week of treatment .

Case Study 2: Pediatric Use

A study focused on pediatric patients demonstrated that an extemporaneous suspension of propafenone maintained therapeutic plasma levels without significant adverse effects. This highlights the importance of understanding the biological activity and stability of metabolites like 4-Hydroxy Propafenone in different populations .

Data Table: Biological Activity Summary

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| Mechanism of Action | Sodium channel inhibition; P-glycoprotein inhibition |

| Therapeutic Uses | Management of atrial fibrillation; ventricular arrhythmias |

| Metabolism | Primarily via CYP2D6; yields active metabolites |

| Bioavailability | Varies significantly due to first-pass metabolism |

| Adverse Effects | Potential for proarrhythmia; agranulocytosis (rare) |

Research Findings

Recent studies have expanded our understanding of how structural modifications, such as the addition of hydroxyl groups, impact the biological activity of propafenone analogs. These modifications enhance binding affinity to target proteins involved in drug transport and metabolism . Moreover, deuterated forms like 4-Hydroxy Propafenone-d5 have been explored for their altered pharmacokinetic profiles, suggesting potential benefits in drug development strategies .

Propriétés

IUPAC Name |

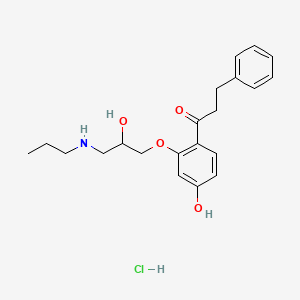

1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSKHMUIJZGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662023 | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86383-31-5 | |

| Record name | 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86383-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.